![molecular formula C24H21N5O B11426807 [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)-](/img/structure/B11426807.png)

[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

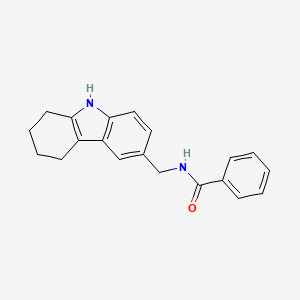

[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-méthoxyphényl)-N-(1-phényléthyl)- est un composé organique complexe qui appartient à la classe des triazoloquinazolines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles. La structure de ce composé comprend un cycle triazole fusionné à un groupement quinazoline, avec des groupes fonctionnels supplémentaires qui contribuent à ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-méthoxyphényl)-N-(1-phényléthyl)- implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du noyau quinazoline, suivie de l'introduction du cycle triazole par des réactions de cyclisation. Les dernières étapes impliquent la fonctionnalisation du composé avec les groupes méthoxyphényle et phényléthyle.

-

Étape 1 : Synthèse du noyau quinazoline

- Matériaux de départ : Acide anthranilique et formamide.

- Conditions réactionnelles : Chauffage à reflux avec un catalyseur approprié.

-

Étape 2 : Formation du cycle triazole

- Matériaux de départ : 2-aminobenzonitrile et azoture de sodium.

- Conditions réactionnelles : Cyclisation en milieu acide ou basique.

-

Étape 3 : Fonctionnalisation

- Introduction du groupe méthoxyphényle par substitution aromatique électrophile.

- Introduction du groupe phényléthyle par substitution nucléophile.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la synthèse à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxyphényle, conduisant à la formation de quinones.

Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou le noyau quinazoline, modifiant potentiellement l'activité biologique du composé.

Substitution : Des réactions de substitution nucléophile et électrophile peuvent se produire, permettant une fonctionnalisation supplémentaire du composé.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en milieu acide.

Réduction : Borohydrure de sodium (NaBH₄) ou hydrure de lithium et d'aluminium (LiAlH₄) en milieu anhydre.

Substitution : Agents halogénants (par exemple, N-bromosuccinimide) pour la substitution électrophile ; halogénures d'alkyle pour la substitution nucléophile.

Principaux produits

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés triazole ou quinazoline réduits.

Substitution : Divers analogues substitués avec des groupes fonctionnels modifiés.

Applications De Recherche Scientifique

Chimie

En chimie, [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-méthoxyphényl)-N-(1-phényléthyl)- est utilisé comme un bloc de construction pour la synthèse de molécules plus complexes

Biologie

Biologiquement, ce composé s'est montré prometteur dans divers tests pour son potentiel en tant qu'inhibiteur enzymatique. Il peut interagir avec des cibles biologiques spécifiques, ce qui en fait un candidat pour le développement de médicaments.

Médecine

En médecine, les dérivés de ce composé sont étudiés pour leurs effets thérapeutiques potentiels. Ils peuvent présenter des propriétés anti-inflammatoires, anticancéreuses ou antimicrobiennes, ce qui les rend précieux dans le développement de nouveaux médicaments.

Industrie

Industriellement, ce composé peut être utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques de spécialité. Ses propriétés chimiques uniques le rendent adapté aux applications nécessitant une réactivité et une stabilité spécifiques.

Mécanisme d'action

Le mécanisme d'action de [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-méthoxyphényl)-N-(1-phényléthyl)- implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Les groupes triazole et quinazoline peuvent se lier aux sites actifs, inhibant l'activité enzymatique ou modulant la fonction des récepteurs. Cette interaction peut entraîner divers effets biologiques, selon la cible spécifique et la voie impliquée.

Mécanisme D'action

The mechanism of action of [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The triazole and quinazoline moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Composés similaires

[1,2,3]Triazolo[1,5-a]quinazolin-5-amine : Un analogue plus simple sans les groupes méthoxyphényle et phényléthyle.

[1,2,4]Triazolo[1,5-a]quinazolin-5-amine : Un isomère structurel avec un positionnement différent du cycle triazole.

Dérivés de la quinazoline : Des composés ayant des structures de base similaires mais des groupes fonctionnels différents.

Unicité

L'unicité de [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-méthoxyphényl)-N-(1-phényléthyl)- réside dans ses groupes fonctionnels spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Le groupe méthoxyphényle améliore sa réactivité, tandis que le groupe phényléthyle peut améliorer son affinité de liaison aux cibles biologiques.

La combinaison des caractéristiques structurelles de ce composé en fait un sujet précieux pour la recherche et le développement supplémentaires dans divers domaines scientifiques.

Propriétés

Formule moléculaire |

C24H21N5O |

|---|---|

Poids moléculaire |

395.5 g/mol |

Nom IUPAC |

3-(4-methoxyphenyl)-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |

InChI |

InChI=1S/C24H21N5O/c1-16(17-8-4-3-5-9-17)25-23-20-10-6-7-11-21(20)29-24(26-23)22(27-28-29)18-12-14-19(30-2)15-13-18/h3-16H,1-2H3,(H,25,26) |

Clé InChI |

LZTNSOMQZXMKIL-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-methylpiperidine](/img/structure/B11426729.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B11426731.png)

![(2E)-3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)prop-2-enamide](/img/structure/B11426733.png)

![dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11426746.png)

![N-(2,3-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11426760.png)

![1-(3-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11426765.png)

![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11426780.png)

![2-(5-bromofuran-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11426784.png)

![(2Z)-N-phenyl-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide](/img/structure/B11426792.png)

![9-chloro-N-[2-(4-chlorophenyl)ethyl]-5,6,7,8-tetrahydroacridine-3-carboxamide](/img/structure/B11426793.png)

![dimethyl 1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11426817.png)